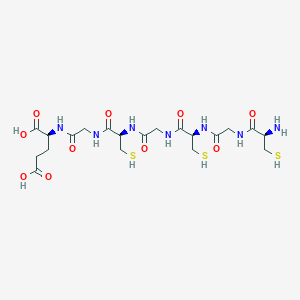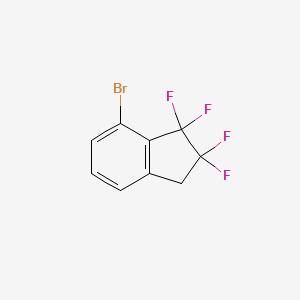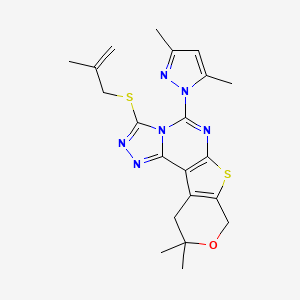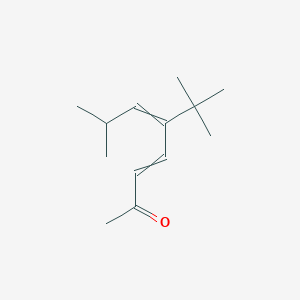
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene is a silicon-containing organic compound with the molecular formula C20H26O2Si2. This compound is characterized by the presence of two silicon atoms, two oxygen atoms, and a conjugated diene system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene typically involves the hydroboration of 3,8-dimethyl-3,8-divinyl-4,7-dioxa-3,8-disiladeca-1,9-diene with thexylborane. This reaction forms bis-B-thexyl-silaboracycles, which are then treated with excess ylide and subjected to an oxidation-hydrolysis reaction using TAO·2H2O to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated silicon compounds.
科学的研究の応用
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing polymers and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.
作用機序
The mechanism of action of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
4,7-Dioxa-3,8-disiladeca-1,9-diene, 3,3,8,8-tetramethyl-: This compound shares a similar backbone but differs in the substitution pattern, leading to different chemical properties and applications.
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene: The parent compound with slight variations in the substituents can lead to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in materials science and organic synthesis .
特性
CAS番号 |
920755-44-8 |
|---|---|
分子式 |
C20H26O2Si2 |
分子量 |
354.6 g/mol |
IUPAC名 |
ethenyl-[2-(ethenyl-methyl-phenylsilyl)oxyethoxy]-methyl-phenylsilane |
InChI |
InChI=1S/C20H26O2Si2/c1-5-23(3,19-13-9-7-10-14-19)21-17-18-22-24(4,6-2)20-15-11-8-12-16-20/h5-16H,1-2,17-18H2,3-4H3 |
InChIキー |
ICALEVKBUNEZAD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C=C)(C1=CC=CC=C1)OCCO[Si](C)(C=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)


![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)



![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)

![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)


